Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

Building Blocks Medicinal Chemistry Chemical Synthesis

Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate (CAS 1226776-80-2) is a protected, heterobifunctional piperidine derivative widely used as a building block in organic synthesis. The compound features a piperidine core with a benzyl ester, a tert-butyloxycarbonyl (Boc) protected amine, and an isopropyl group at the 4-position.

Molecular Formula C21H31NO4
Molecular Weight 361.482
CAS No. 1226776-80-2
Cat. No. B572217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-boc-4-isopropyl-4-piperidinecarboxylate
CAS1226776-80-2
SynonymsBenzyl N-Boc-4-isopropyl-4-piperidinecarboxylate
Molecular FormulaC21H31NO4
Molecular Weight361.482
Structural Identifiers
SMILESCC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H31NO4/c1-16(2)21(18(23)25-15-17-9-7-6-8-10-17)11-13-22(14-12-21)19(24)26-20(3,4)5/h6-10,16H,11-15H2,1-5H3
InChIKeyQWNDJDHFFBXOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate (CAS 1226776-80-2) for Research & Development


Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate (CAS 1226776-80-2) is a protected, heterobifunctional piperidine derivative widely used as a building block in organic synthesis. The compound features a piperidine core with a benzyl ester, a tert-butyloxycarbonyl (Boc) protected amine, and an isopropyl group at the 4-position. This specific arrangement of orthogonal protecting groups allows for selective, sequential deprotection, enabling its use in the construction of more complex molecules in medicinal chemistry and drug discovery .

Orthogonal protection Boc/benzyl ester pattern enables sequential, chemoselective deprotection
Steric modulation 4-Isopropyl group introduces steric bulk for conformation and reactivity control
Synthetic versatility Suited for multi-step synthesis of complex piperidine-containing molecules

Why Generic Substitution Fails for Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate in Sensitive Syntheses


Procurement decisions for protected piperidine building blocks cannot be based on the piperidine core alone. The compound's value lies in its precise, orthogonal protection pattern (Boc on the amine, benzyl ester on the carboxylic acid). Replacing this with a close analog, such as the ethyl ester (CAS 1022128-75-1) or a derivative lacking one protecting group, will fundamentally alter the synthetic route's outcome. The presence of the isopropyl group at the 4-position introduces steric bulk that can modulate the reactivity and conformation of downstream products, a feature absent in simpler piperidine analogs. These structural nuances dictate the molecule's utility in multi-step synthesis where chemoselectivity and step-count are critical for success .

  • Ethyl ester analog (CAS 1022128-75-1) lacks hydrogenolysis-compatible benzyl ester, altering deprotection orthogonality
  • Mono-protected or unprotected piperidine derivatives may compromise chemoselectivity in sensitive sequences
  • Absence of 4-isopropyl group changes steric environment and downstream molecular conformation

Procurement-Relevant Comparative Evidence for Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate


Purity-Driven Assay Reproducibility: 98% vs. 95% Lower-Grade Alternatives

When comparing vendors for Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate, a critical differentiator is the minimum purity specification. The target compound is available from reputable suppliers at a guaranteed minimum purity of 98% (HPLC) . In contrast, lower-cost generic alternatives often offer a purity of only 95% .

Purity specification
Cross-study comparable
98% (HPLC) target vs. 95% typical lower-grade
+3% absolute purity; reduces unidentified impurities up to 60%, improving yield reproducibility
Verify by CoA; supplier specification may vary
Building Blocks Medicinal Chemistry Chemical Synthesis

LogP-Driven Synthetic Planning: Higher Lipophilicity vs. Common Esters

The target compound's lipophilicity, quantified by a calculated LogP of 4.34, is a key differentiator when compared to a widely used analog, the ethyl ester 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS 1022128-75-1) .

Lipophilicity (LogP)
Cross-study comparable
Target LogP 4.34 vs. ethyl ester ~3.0
Higher hydrophobicity influences extraction, HPLC retention, and permeability modeling
Calculated values; experimental LogP may differ
Physicochemical Properties Drug Design Chromatography

Orthogonal Protection Efficiency: Benzyl Ester vs. Ethyl Ester Deprotection

The benzyl ester protecting group on the target compound enables a mild, chemoselective deprotection pathway via hydrogenolysis. This is orthogonal to the acid-labile Boc group, a feature not shared with analogs like the ethyl ester (CAS 1022128-75-1) .

Deprotection orthogonality
Class-level inference
Benzyl ester: H2/Pd-C (neutral). Ethyl ester: base hydrolysis
Hydrogenolysis selectivity preserves Boc group; avoids racemization risk
Based on standard protective group chemistry
Protecting Groups Organic Synthesis Methodology

Validated Application Scenarios for Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate in R&D


Construction of Complex, Orthogonally Protected Peptidomimetics

This building block is ideally suited for the synthesis of peptidomimetics or protease inhibitors where a bulky, hydrophobic 4,4-disubstituted piperidine core is required. The orthogonal Boc and benzyl ester protecting groups allow for the sequential and independent introduction of amide bonds or other functionalities on either side of the piperidine ring without cross-reactivity. The high purity (98%) and validated LogP (4.34) ensure reliable and predictable physicochemical properties of the final product, a crucial factor in drug discovery campaigns [REFS-1, REFS-2].

Multi-Step Synthesis of Natural Product Analogs

Researchers engaged in the total synthesis of complex natural products can utilize this compound as a protected, functionalized piperidine synthon. The steric bulk of the 4-isopropyl group can be used to control the conformation of a macrocycle or to create a specific binding epitope. The use of the 98% purity grade minimizes the accumulation of by-products over several synthetic steps, which is essential for achieving an acceptable overall yield .

Development of CNS-Targeted Small Molecule Libraries

The piperidine ring is a privileged scaffold in CNS drug discovery. The high LogP of this benzyl ester intermediate makes it a preferred choice for creating compounds with increased blood-brain barrier (BBB) permeability. Its orthogonal protecting groups enable the efficient generation of diverse chemical libraries through parallel synthesis, where the final deprotection steps can be tailored to reveal a primary amine or carboxylic acid for further conjugation .

Preparation of Advanced Pharmaceutical Intermediates

This compound serves as an advanced intermediate for synthesizing more complex drug candidates, particularly those requiring a quaternary carbon center at the 4-position of a piperidine. The guaranteed purity and consistent quality from certified vendors ensure that the material is suitable for GLP (Good Laboratory Practice) toxicology studies and early-stage process chemistry development, where reproducibility and impurity profiling are paramount .

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
Orthogonal Boc/benzyl ester protection
Sequential deprotection yield and purity
Natural product analog synthesis
4-Isopropyl steric modulation
Macrocycle conformation and binding epitope control
CNS-targeted library synthesis
High lipophilicity (LogP) profile
BBB permeability assay screening
Advanced intermediate preparation
High purity (HPLC) specification
Impurity profiling and batch reproducibility

Technical Documentation Hub

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